

Physical and chemical properties of Quetiapine Dimer Impurity-d8

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Quetiapine Dimer Impurity-d8	
Cat. No.:	B15557811	Get Quote

An In-Depth Technical Guide to Quetiapine Dimer Impurity-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Quetiapine Dimer Impurity-d8**, a deuterated analogue of a known Quetiapine impurity. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of Quetiapine.

Introduction

Quetiapine Dimer Impurity-d8 is the deuterium-labeled version of Quetiapine Dimer Impurity, also known as Quetiapine EP Impurity D.[1][2] As a stable isotope-labeled compound, it serves as a critical internal standard for the quantitative analysis of the corresponding non-labeled impurity in Quetiapine drug substances and formulations by mass spectrometry-based methods.[3] The dimer impurity itself is formed during the synthesis of Quetiapine.

Understanding the properties of this deuterated standard is essential for accurate impurity profiling and ensuring the quality and safety of the final drug product.

Physical and Chemical Properties

The physical and chemical properties of **Quetiapine Dimer Impurity-d8** are summarized in the tables below. Data for the non-deuterated analogue is included for comparison where available.



Table 1: General and Physical Properties

Property	Value	Source
Chemical Name	11,11'-(1,4-Piperazinediyld8)bis-dibenzo[b,f][3] [4]thiazepine	N/A
Synonyms	Quetiapine Dimer Impurity-d8	[1][3][5]
Molecular Formula	C30H16D8N4S2	[1]
Molecular Weight	512.72 g/mol	[1]
Appearance	Off-White Solid	[5]
Storage	2-8°C Refrigerator	[3][5]
Shipping Conditions	Ambient	[3][5]

Table 2: Chemical Identifiers

Identifier	Value	Source
CAS Number	Not Available	[1]
InChI Key (non-deuterated)	InChI=1S/C30H24N4S2/c1-5- 13-25-21(9-1)29(31-23-11-3-7- 15-27(23)35-25)33-17-19- 34(20-18-33)30-22-10-2-6-14- 26(22)36-28-16-8-4-12- 24(28)32-30/h1-16H,17-20H2	[6]
SMILES (non-deuterated)	C1CN(CCN1C2=Nc3ccccc3Sc 4ccccc24)C5=Nc6ccccc6Sc7c cccc57	[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Quetiapine Dimer Impurity are crucial for its application in research and quality control. The following sections outline the methodologies, primarily based on the synthesis and analysis of the non-deuterated analogue,



which are directly applicable to the deuterated version with minor adjustments for the isotopic labeling.

Synthesis of Quetiapine Dimer Impurity

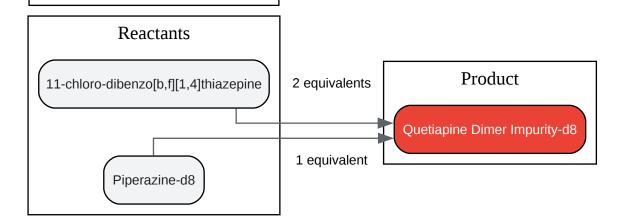
The synthesis of the non-deuterated Quetiapine Dimer Impurity has been reported, and a similar pathway would be employed for the d8 analogue, utilizing a deuterated piperazine starting material.

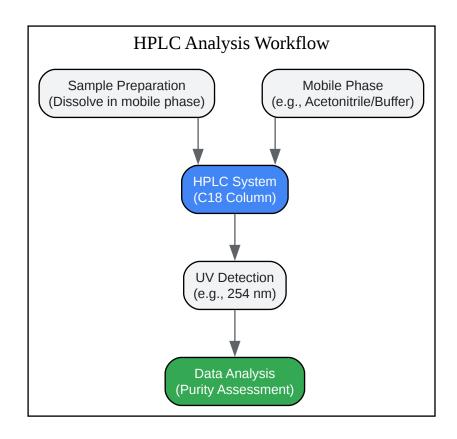
Reaction Scheme:



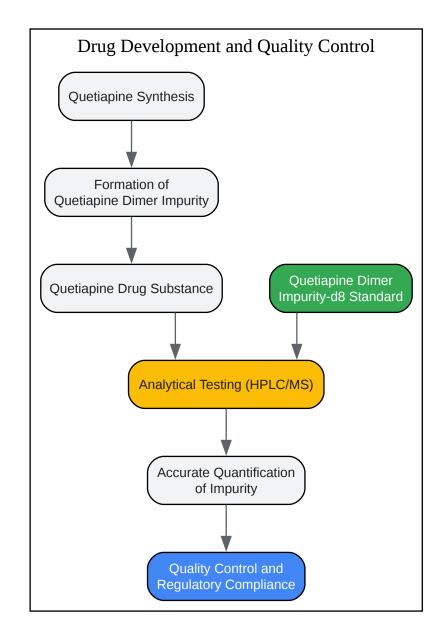
Reaction Conditions

Solvent: Xylene Catalyst: KI or Nal Base: K₂CO₃ or Na₂CO₃ Temperature: 105-115°C Time: 4-10 hours









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. pharmaffiliates.com [pharmaffiliates.com]



- 2. Quetiapine Dimer Impurity | CAS No- 945668-94-0 | Simson Pharma Limited [simsonpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quetiapine Dimer Impurity-d8 | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Quetiapine Dimer Impurity | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [Physical and chemical properties of Quetiapine Dimer Impurity-d8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557811#physical-and-chemical-properties-of-quetiapine-dimer-impurity-d8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com